molecular formula C11H16FN B13984678 (1R)-1-(4-Fluorophenyl)pentylamine CAS No. 239105-46-5

(1R)-1-(4-Fluorophenyl)pentylamine

Cat. No.: B13984678
CAS No.: 239105-46-5
M. Wt: 181.25 g/mol
InChI Key: HCJGKNUUHOOUJS-LLVKDONJSA-N
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Description

(1R)-1-(4-Fluorophenyl)pentylamine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Fluorophenyl)pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and pentylamine.

    Reaction Conditions: The reaction may involve reductive amination, where the aldehyde group of 4-fluorobenzaldehyde reacts with pentylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Fluorophenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Fluorophenyl)pentylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Phenylpentylamine: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    (1R)-1-(4-Chlorophenyl)pentylamine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

(1R)-1-(4-Fluorophenyl)pentylamine is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and potential biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in medicinal chemistry.

Properties

CAS No.

239105-46-5

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H16FN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

HCJGKNUUHOOUJS-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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